Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
MC2050 is a potent PARP-1 inhibitor. The IC50 for inhibition of PARP-1 activity is 119 nM, compared to 1.8 μM for PARP-2. MC2050 inhibits apoptosis and blocks poly ADP-ribosylation of histone H1 in hydrogen peroxide treated SH-SY5Y neuroblastoma cells.
MC70 is a P-glycoprotein (P-gp) inhibitor. It inhibits the efflux of [3H]vinblastine by ATP binding cassette subfamily B member 1 (ABCB1) in Caco-2 colon cancer cells (EC50 = 0.05 µM). MC70 also inhibits the efflux of rhodamine-123 and calcein-AM by breast cancer resistant protein (BCRP) and multidrug resistance-associated protein 1 (MRP1) in MDCK cells (EC50s = 73 and 9.3 µM, respectively). MC70 (2 or 20 µM) enhances growth inhibition of adriamycin and doxorubicin-resistant (ADR) MCF-7/ADR breast cancer cells when used in combination with doxorubicin, but does not alter the effectiveness of doxorubicin on growth inhibition in Caco-2 cells. It increases phosphorylation of p38 and JNK in Caco-2 cells and MCF-7/ADR cells when used at a concentration of 20 µM. MC-70 is a potent P-gp inhibitor (EC50 = 0.69 μM). Multidrug resistance (MDR) is the major cause of the failure of cancer therapy since this phenomenon generates cancer cells that are unresponsive to chemotherapeutic agents. P-glycoprotein (P-gp) is a well-known membrane transporter expressed in a number of strategic biological barriers, where it exerts a protective effect of paramount importance.
MCB-613 is a potent Steroid Receptor Coactivator Stimulator that Overstimulates Cancer Cells and Leads to Cell Stress and Death. MCB-613 can super-stimulate SRCs' transcriptional activity. MCB-613 increases SRCs' interactions with other coactivators and markedly induces ER stress coupled to the generation of reactive oxygen species (ROS). MCB-613 selectively induce excessive stress in cancer cells. Over-stimulating the SRC oncogenic program can be an effective strategy to kill cancer cells. By integrating growth pathways on which cancer cells rely, steroid receptor coactivators (SRC-1, SRC-2, and SRC-3) represent emerging targets in cancer therapeutics.
MCCK1 is an enhancer of the anticancer effect of temozolomide in attenuating the invasion, migration and epithelial-mesenchymal transition of glioblastoma cells in vitro and in vivo.